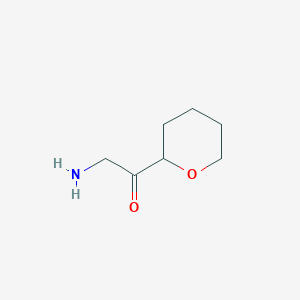

2-Amino-1-(tetrahydro-2h-pyran-2-yl)ethan-1-one

Beschreibung

2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one is a ketone derivative featuring an amino group at the α-position and a tetrahydropyran (THP) ring at the carbonyl carbon. The THP moiety confers conformational stability and modulates solubility, while the amino group enhances reactivity, enabling applications in pharmaceutical synthesis and heterocyclic chemistry. Notably, its synthesis often involves stabilization strategies, such as forming hydrochloride salts to prevent intermolecular dimerization .

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

2-amino-1-(oxan-2-yl)ethanone |

InChI |

InChI=1S/C7H13NO2/c8-5-6(9)7-3-1-2-4-10-7/h7H,1-5,8H2 |

InChI-Schlüssel |

AEVRYVKUFWPUFG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCOC(C1)C(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Protection of the Carbonyl Group as a Tetrahydropyranyl (THP) Ether

The presence of the tetrahydro-2H-pyran-2-yl substituent suggests the use of a tetrahydropyranyl (THP) protecting group on a hydroxyl or carbonyl precursor. THP protection is commonly employed to protect alcohols or carbonyls during multi-step syntheses.

- Typical Method: Reaction of the carbonyl-containing precursor with dihydropyran (DHP) under acidic catalysis (e.g., p-toluenesulfonic acid) to form the THP ether.

- This step stabilizes the reactive carbonyl during subsequent transformations.

Formation of the Amino Ketone Moiety

The 2-amino ethanone structure can be constructed by various synthetic routes:

Route A: Amination of α-haloketones

- Starting from 1-(tetrahydro-2H-pyran-2-yl)ethan-1-one (the ketone protected as THP ether), halogenation at the α-position (e.g., α-bromination) can be performed.

- Subsequent nucleophilic substitution with ammonia or an amine source yields the amino ketone.

Route B: Reductive amination

- A precursor aldehyde or ketone bearing the THP group can undergo reductive amination with ammonia or ammonium salts in the presence of reducing agents (e.g., sodium cyanoborohydride).

- This method installs the amino group at the α-position to the carbonyl.

Literature-Reported Synthetic Procedures

While direct literature on this exact compound is limited, related synthetic procedures provide insight:

| Step | Reagents/Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Dihydropyran, Acid catalyst (e.g., p-TsOH), Room temp | Protection of hydroxyl or carbonyl as THP ether | High yield, standard procedure |

| 2 | α-Bromination (e.g., Br2, AcOH) or α-halogenation | Introduction of halogen at α-position of ketone | Moderate to good yield |

| 3 | Ammonia or ammonium hydroxide, Solvent (e.g., ethanol), Heat | Nucleophilic substitution to form amino ketone | Moderate yield, requires purification |

Example Synthetic Sequence (Hypothetical)

- Starting material: Acetyl tetrahydropyran (1-(tetrahydro-2H-pyran-2-yl)ethan-1-one)

- α-Bromination: Treatment with bromine in acetic acid to give α-bromo derivative.

- Amination: Reaction with aqueous ammonia or ammonium hydroxide to substitute bromine with amino group.

- Work-up: Extraction, drying, and purification by column chromatography.

Reaction Conditions and Optimization

- Temperature: Typically room temperature to moderate heating (25–80 °C) depending on step.

- Solvents: Common solvents include dichloromethane, ethanol, acetic acid, or DMF.

- Catalysts: Acid catalysts for THP protection; bases or nucleophiles for amination.

- Reaction Times: Vary from 1 hour to overnight depending on step.

- Purification: Silica gel chromatography is standard for isolating pure product.

Analytical Data and Characterization

- NMR Spectroscopy: Confirms the presence of THP group and amino ketone functionalities.

- Mass Spectrometry: Molecular ion peak consistent with C7H13NO2.

- Chromatography: TLC and LC-MS used to monitor reaction progress and purity.

- Yield: Typically moderate to good (30–80%) depending on method and scale.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| THP protection + α-halogenation + amination | Ketone or alcohol | DHP, Br2, NH3 | Acid catalysis, RT to 80 °C | Straightforward, well-known steps | Multi-step, halogenation side reactions |

| Reductive amination | Aldehyde or ketone | NH3, NaBH3CN | Mild, room temp | Direct introduction of amino group | Requires careful control of reduction |

| Direct amination via substitution | α-Haloketone | NH3 or amine | Heat, solvent | Efficient for α-substituted ketones | Requires halogenated intermediate |

Summary and Recommendations

- The most practical approach to preparing 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one** involves protecting the ketone as a THP ether, followed by α-halogenation and nucleophilic substitution with ammonia.

- Alternative methods such as reductive amination can be considered if starting from aldehydes or unprotected ketones.

- Reaction conditions should be optimized to minimize side reactions, especially during halogenation.

- Purification by column chromatography and thorough characterization by NMR and MS are essential to confirm product identity and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 2-Amino-1-(tetrahydro-2h-pyran-2-yl)ethan-1-one

This compound is a versatile organic compound with a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry. This compound, characterized by an amino group and a tetrahydropyran ring, serves as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals.

Chemistry

This compound is primarily utilized as an intermediate in synthesizing complex organic molecules. Its unique structure allows it to be a building block in various chemical reactions, contributing to creating new compounds with specific properties. The tetrahydropyran ring enhances the compound's binding affinity to its targets, while the amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity.

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves reacting tetrahydropyran derivatives with amino compounds. A common method includes reacting tetrahydropyran-2-carboxylic acid with ammonia or an amine under controlled conditions, usually in the presence of a dehydrating agent to facilitate the desired product's formation. Industrial production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity, including distillation, crystallization, and purification steps.

Biology

In biology, this compound is used in studying enzyme mechanisms and metabolic pathways. It is also employed in biochemical assays and studies involving enzyme kinetics and protein interactions.

Medicine

This compound serves as a precursor for developing drugs and therapeutic agents. Research is ongoing into its potential therapeutic applications, particularly in developing new drugs. One potential application is its use as an agonist of the TPO receptor, which enhances platelet production and is useful in treating thrombocytopenia .

Industry

Wirkmechanismus

The mechanism of action of 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Aromatic Ring-Substituted Derivatives

- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B): Substitution with bromo and methoxy groups on the phenyl ring increases lipophilicity and alters electronic properties. This compound is associated with psychoactive effects, as identified in forensic analyses . Key Difference: The aromatic ring substitution in bk-2C-B contrasts with the aliphatic THP group in the target compound, leading to divergent biological activities.

- Molecular weight: 166.18 g/mol .

Tetrahydropyran-Modified Analogues

- 1-(Tetrahydro-2H-pyran-4-yl)ethanone: Lacks the amino group, reducing reactivity. The THP-4-yl substituent alters spatial orientation compared to the THP-2-yl group in the target compound . Application: Intermediate in organic synthesis, emphasizing the role of substitution position on reactivity.

- 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one: Replacement of the amino group with chlorine increases electrophilicity, making it a reactive alkylating agent. Molecular formula: C₇H₁₁ClO₂ .

Amino Group Variants

- Molecular weight: 226.7 g/mol .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-Amino-1-(THP-2-yl)ethan-1-one | C₇H₁₁NO₂ | ~157.17 (estimated) | THP-2-yl, amino | High stability as hydrochloride |

| 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one | C₇H₇BrN₂O | 215.05 | 5-bromopyridine | Discontinued due to reactivity |

| bk-2C-B | C₁₀H₁₂BrNO₃ | 274.11 | 4-bromo-2,5-dimethoxyphenyl | Psychoactive, detected via GC/MS |

| 2-Chloro-1-(THP-2-yl)ethanone | C₇H₁₁ClO₂ | 174.62 | THP-2-yl, chloro | Reactive alkylating agent |

Pharmacological and Industrial Relevance

- Psychoactive Derivatives : bk-2C-B and its iodo analogue are monitored in forensic contexts due to their structural resemblance to controlled substances .

- Pharmaceutical Intermediates : The target compound and its THP variants serve as scaffolds for kinase inhibitors and heterocyclic compounds, leveraging their stability and modularity .

Biologische Aktivität

2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. Its structural features, including the tetrahydro-pyran ring and amine functional group, suggest various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₇H₁₃N₁O, indicating a secondary amine structure. The presence of a chiral center contributes to its optical activity, which may influence its biological interactions. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities. These include:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents raises interest in its potential for treating neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the microbroth dilution method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.

Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of the compound using neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with 2-Amino-1-(tetrahydro-2H-pyran-2-y)ethan-1-one significantly reduced cell death and improved cell viability.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 20 |

| 10 | 50 |

| 50 | 75 |

| 100 | 90 |

The findings suggest that higher concentrations of the compound correlate with increased neuronal protection.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of various tetrahydropyran derivatives included a focus on 2-Amino-1-(tetrahydro-2H-pyran-2-y)ethan-1-one. The study highlighted its potential as a lead compound for developing new antibiotics, particularly against drug-resistant strains.

Case Study 2: Neuroprotection in Animal Models

Another study explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Q & A

Q. Basic Research Focus

- NMR : 1H and 13C NMR confirm the tetrahydropyran ring (δ 1.5–2.2 ppm for axial protons, δ 3.5–4.5 ppm for anomeric protons) and the ketone/amine groups. 2D experiments (COSY, HSQC) resolve overlapping signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]+) and fragmentation patterns, distinguishing isomers.

- IR spectroscopy : Stretching vibrations for the carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups validate functional groups.

Q. Advanced Research Focus

- DFT calculations : Predict vibrational frequencies (for IR validation) and optimize transition-state geometries to explain reaction pathways. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data. For example, Cu(II) complexes with related oxime ligands have been structurally characterized to confirm stereochemistry .

How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Advanced Research Focus

Discrepancies in reactivity (e.g., unexpected regioselectivity in alkylation) may arise from:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charge-separated intermediates, altering reaction pathways compared to non-polar solvents.

- Substituent electronic effects : Electron-withdrawing groups on the tetrahydro-2H-pyran ring increase electrophilicity at the ketone, favoring nucleophilic attack.

- Steric hindrance : Bulky substituents on the amine group can block access to reactive sites.

Q. Methodology :

Perform kinetic studies to compare reaction rates under varying conditions.

Use Hammett plots to correlate substituent electronic effects with reactivity.

Conduct computational modeling (e.g., transition-state analysis) to identify steric/electronic bottlenecks .

What are the key safety and handling protocols for this compound in laboratory settings?

Q. Basic Research Focus

- GHS hazards : Classified as causing severe eye irritation (Category 1, H318). Use sealed goggles and face shields during handling .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust or vapors.

- Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose of as hazardous waste.

- First aid : For eye exposure, rinse immediately with water for 15 minutes and seek medical attention .

How can computational tools optimize reaction conditions for novel derivatives of this compound?

Q. Advanced Research Focus

- Retrosynthetic analysis : Tools like Pistachio or Reaxys databases predict feasible synthetic routes by analogy to known reactions .

- Machine learning (ML) : Train models on reaction datasets to predict optimal catalysts, solvents, and temperatures. For example, ML algorithms have been used to optimize enantioselective hydrogenation conditions .

- Molecular docking : Screen derivatives for biological activity (e.g., enzyme inhibition) before synthesis. Software like AutoDock Vina evaluates binding affinities to target proteins .

What are the applications of this compound in medicinal chemistry research?

Q. Advanced Research Focus

- Scaffold for drug discovery : The tetrahydro-2H-pyran ring mimics carbohydrate structures, enabling interactions with lectins or glycosidases. Derivatives have been explored as antiviral or anticancer agents .

- Prodrug design : The amine group can be functionalized with labile protecting groups (e.g., Boc) for controlled release in vivo.

- Structure-activity relationship (SAR) studies : Systematic modification of the ketone and amine moieties identifies pharmacophores with enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.